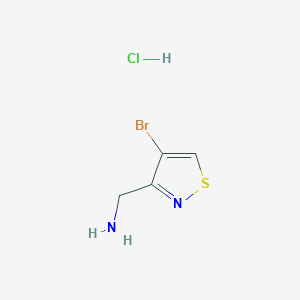![molecular formula C13H17BrN2O2 B1384729 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine CAS No. 2138287-00-8](/img/structure/B1384729.png)
1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine
Overview
Description
1-(2-Bromo-5-nitrophenyl)methyl-4-methylpiperidine (1-BNMMP) is an organic compound that has been studied extensively in the scientific community. It is a derivative of piperidine, a cyclic amine, and is used in a variety of applications. It can be used as a synthetic intermediate in the production of pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the development of new compounds with potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Derivatives
A study by Pospieszny and Wyrzykiewicz (2008) detailed the synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil, indicating the utility of 4-methylpiperidine, a related compound, in creating substituted derivatives for chemical research (Pospieszny & Wyrzykiewicz, 2008).
Antibacterial and Anti-enzymatic Applications
Rehman et al. (2019) synthesized 1,3,4-oxadiazole derivatives, which included the use of 3-methylpiperidine, a compound structurally similar to 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine. These derivatives exhibited moderate to excellent antibacterial activity and significant anti-enzymatic activity, highlighting potential applications in medical and biological fields (Rehman et al., 2019).
Antimalarial Potential
Barlin and Ireland (1988) researched the synthesis of di-Mannich bases using 4-methylpiperidine and other compounds, exploring their potential as antimalarials. This study underscores the relevance of piperidine derivatives in developing new antimalarial agents (Barlin & Ireland, 1988).
RNA Biochemistry Applications
Beijer et al. (1990) synthesized oligoribonucleotides with selected 2'-O-methylation, using a protecting group structurally related to 4-methylpiperidine. The significance of these syntheses for RNA biochemistry studies was highlighted, suggesting a potential application in molecular biology (Beijer et al., 1990).
Sulfamoyl and Piperidine Functionalities in Biology
Aziz‐ur‐Rehman et al. (2017) investigated the biological activities of compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. Their study revealed significant antibacterial properties, emphasizing the potential of piperidine derivatives in therapeutic applications (Aziz‐ur‐Rehman et al., 2017).
Biochemical and Molecular Applications
Peptide Fragmentation Studies
Hunziker, Hughes, and Wilson (1980) used BNPS-skatole, a compound containing a nitrophenyl group similar to this compound, for specific cleavage in peptide bonds. This study is relevant for understanding peptide structures and functions in biochemistry (Hunziker, Hughes, & Wilson, 1980).
Molecular and Crystal Structure Analysis
Studies like those by Bryndal et al. (2012) on the molecular and crystal structures of nitroderivatives of amino-methylpyridine show the importance of such compounds in understanding molecular interactions and structure analysis (Bryndal et al., 2012).
Antioxidant and Antimicrobial Potential
Harini et al. (2014) synthesized novel oxime esters from methylpiperidin-4-one, demonstrating their promising antioxidant and antimicrobial activities. This indicates the potential of piperidine derivatives in pharmacological research (Harini et al., 2014).
properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-4-6-15(7-5-10)9-11-8-12(16(17)18)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOYFBOTINUFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



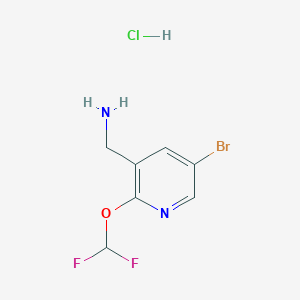
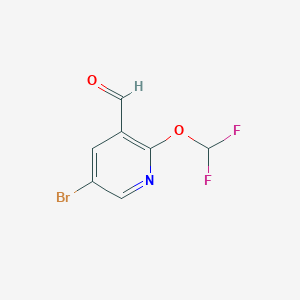
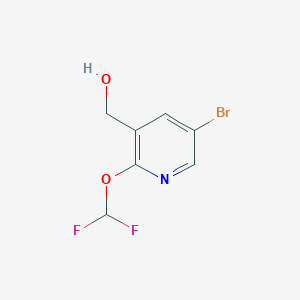
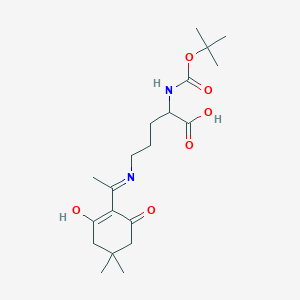

![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)
![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)


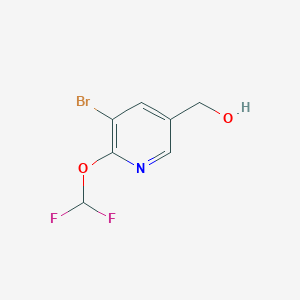
![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)
![Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate](/img/structure/B1384666.png)
![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
